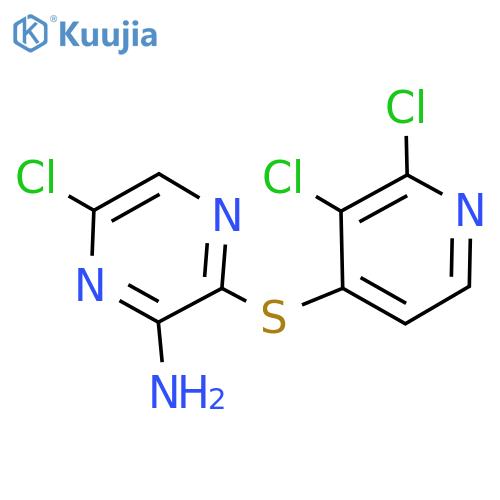

Cas no 1801693-92-4 (6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine)

1801693-92-4 structure

商品名:6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine

CAS番号:1801693-92-4

MF:C9H5Cl3N4S

メガワット:307.59

CID:5142788

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine

-

- インチ: 1S/C9H5Cl3N4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16)

- InChIKey: HZPXLWKOUGQKQA-UHFFFAOYSA-N

- ほほえんだ: N1C(=CN=C(SC2C(Cl)=C(N=CC=2)Cl)C=1N)Cl

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P023N4Y-250mg |

6-CHLORO-3-((2,3-DICHLOROPYRIDIN-4-YL)THIO)PYRAZIN-2-AMINE |

1801693-92-4 | 95% | 250mg |

$643.00 | 2024-06-18 | |

| 1PlusChem | 1P023N4Y-1g |

6-CHLORO-3-((2,3-DICHLOROPYRIDIN-4-YL)THIO)PYRAZIN-2-AMINE |

1801693-92-4 | 95% | 1g |

$1702.00 | 2024-06-18 |

6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1801693-92-4 (6-chloro-3-((2,3-dichloropyridin-4-yl)thio)pyrazin-2-amine) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬